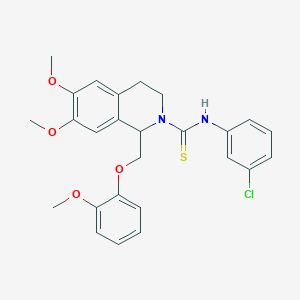![molecular formula C19H20FN3OS2 B14998667 12-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14998667.png)
12-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 12-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the ethyl, methyl, and fluorophenyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or reduce double bonds.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
12-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 12-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine include:
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-one
- 5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one
- 5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraen-6-one
These compounds share similar structural features but differ in the specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H20FN3OS2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
12-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C19H20FN3OS2/c1-3-19(2)8-13-14(9-24-19)26-17-15(13)16(21)22-18(23-17)25-10-11-4-6-12(20)7-5-11/h4-7H,3,8-10H2,1-2H3,(H2,21,22,23) |
InChI Key |
BLDKMBWFSMRRQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-(3-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14998589.png)
![5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B14998597.png)
![Methyl 5-carbamoyl-2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14998599.png)
![N-{[4-(2,5-Dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B14998602.png)

![6-cyclohexyl-1-(2-fluorophenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14998625.png)
![2-[(3-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998632.png)
![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998639.png)
![(3E,5E)-1-benzyl-3,5-bis[(2-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B14998655.png)
![2-(benzylsulfanyl)-5-(3-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998658.png)
![methyl 5,5-dimethyl-2-({oxo[(pyridin-4-ylmethyl)amino]acetyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B14998662.png)
![Methyl 6-(2-methylbutan-2-yl)-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14998670.png)
![6-Benzyl-3-[(2-methylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14998674.png)
![ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998677.png)
